1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester
Description
1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a unique 3-substituent composed of a thioether-linked 4-pyridinylmethyl moiety. This structure combines the steric protection of the Boc group with the electronic and coordination properties of the pyridine-thioether system. Such compounds are frequently employed in medicinal chemistry as intermediates for drug candidates, particularly in kinase inhibitors or protease modulators, where the pyridine ring may participate in hydrogen bonding or metal coordination .
Properties
IUPAC Name |
tert-butyl 3-(pyridin-4-ylmethylsulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-17(2,3)21-16(20)19-10-4-5-15(11-19)13-22-12-14-6-8-18-9-7-14/h6-9,15H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYKDKKEHQKXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121630 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353945-02-4 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Carboxylic Acid Ester: The carboxylic acid ester group can be introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Thioether Linkage Formation: The thioether linkage is formed by reacting the piperidine derivative with a pyridine-containing thiol under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Types of Reactions:
Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation of the thioether.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the ester group.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Piperidinecarboxylic acid derivatives are utilized as building blocks in the synthesis of pharmaceutical compounds. Their structural features allow them to interact with various biological targets, making them valuable in drug discovery efforts.
- Targeting Neurological Pathways : Compounds derived from this structure have shown potential in modulating neurotransmitter systems, thereby influencing conditions such as depression and anxiety.
Organic Synthesis
The compound's functional groups provide versatility in organic synthesis. It can serve as an intermediate for constructing more complex molecules.
- Synthesis of Complex Molecules : The thioether and ester functionalities facilitate reactions such as nucleophilic substitutions and coupling reactions, enabling the formation of diverse chemical entities .
Biological Studies
The derivatives of this compound are employed to study enzyme interactions and receptor binding in biological systems.
- Enzyme Inhibition Studies : Research has demonstrated that certain derivatives exhibit inhibitory effects on enzymes involved in critical metabolic pathways, such as those related to tuberculosis treatment .
Uniqueness
The unique combination of the piperidine ring, thioether linkage, and pyridine moiety in 1-Piperidinecarboxylic acid derivatives provides distinct chemical properties that enhance their reactivity and applicability in various synthetic routes and biological studies .
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thioether and ester groups can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
4-(3-Pyridinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (CAS 550371-77-2)
- Structure : Direct attachment of a 3-pyridinyl group to the piperidine ring at the 4-position, with a Boc group .
- In contrast, CAS 550371-77-2 lacks this sulfur atom, resulting in reduced steric bulk and differing electronic properties.
Physicochemical Properties :
Property Target Compound (Predicted) CAS 550371-77-2 Molecular Weight ~350–400 g/mol 262.35 g/mol LogP (Lipophilicity) Higher (due to thioether) Moderate pKa ~5–6 (pyridine N) 5.34 (pyridine N)
1-Piperidinecarboxylic acid,3-[3-[[[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]- (CAS 883901-86-8)
- Structure : Features a sulfonamide-linked phenyl group with a trifluoromethoxy substituent .
- Key Differences : The sulfonamide group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, contrasting with the thioether’s electron-rich nature. The trifluoromethoxy group enhances metabolic stability but increases molecular weight (~470 g/mol).
Functional Group Variations
Ethyl vs. tert-Butyl Esters
- 4-Piperidinecarboxylic acid, 1-[(3-aminophenyl)methyl]-, ethyl ester (CAS 306937-22-4): Ethyl ester reduces steric hindrance compared to tert-butyl, enabling faster hydrolysis under basic conditions. The 3-aminophenylmethyl group offers nucleophilic reactivity for further derivatization .
Boronate-Containing Analogues
- 1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]- (CAS 1401697-46-8) :
- The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This functionality is critical for bioconjugation or material science applications .
Biological Activity
1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester (CAS No. 1353945-02-4) is a complex organic compound notable for its structural features, including a piperidine ring, a thioether linkage, and a pyridine moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H20N2O2S
- Molecular Weight : 292.39 g/mol
The presence of functional groups such as the thioether and ester enhances its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The thioether and ester groups enable the compound to form hydrogen bonds and hydrophobic interactions, which are crucial for binding to target proteins.
Pharmacological Studies
Research indicates that derivatives of this compound have been evaluated for their pharmacological properties, particularly in the context of neurological pathways. For example, compounds with similar structural motifs have shown promise as TRPV1 receptor ligands, which are involved in pain sensation and inflammatory responses .
Key Findings:
- TRPV1 Modulation : High-throughput screening has identified pyridinylpiperazine derivatives as selective TRPV1 antagonists, suggesting that similar compounds may exhibit comparable activities .
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating various diseases .
Study on Antitumor Activity
A study investigating the antitumor properties of piperidine derivatives found that compounds with similar structures exhibited significant cytotoxic effects against cancer cell lines. This suggests that 1-Piperidinecarboxylic acid derivatives may also possess anticancer properties, warranting further investigation .
Antimicrobial Activity
Research has demonstrated that certain piperidine derivatives exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Comparison with Related Compounds
The unique combination of the piperidine ring with a thioether linkage and pyridine moiety distinguishes this compound from other similar piperidine derivatives. Below is a comparison table highlighting some related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]- | Structure | Potential TRPV1 antagonist |
| 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)- | N/A | Antitumor and antimicrobial activities |
| 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid | N/A | High affinity TRPV1 modulator |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
